Amyloid beta-Protein (29-40)

Description

Primary Sequence Analysis and Position Within Full-Length Amyloid beta

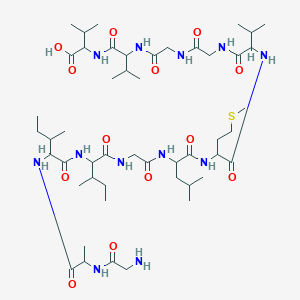

Amyloid beta-Protein (29-40) comprises residues 29 through 40 of the full-length amyloid beta peptide, representing a hydrophobic C-terminal segment critical for amyloid aggregation processes. The primary sequence of this dodecapeptide is glycine-alanine-isoleucine-isoleucine-glycine-leucine-methionine-valine-glycine-glycine-valine-valine, with the International Union of Pure and Applied Chemistry condensed notation H-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH. This sequence exhibits a molecular weight of 1085.4 grams per mole and possesses the molecular formula C₄₉H₈₈N₁₂O₁₃S.

The positioning of this fragment within the full-length amyloid beta peptide places it in the second hydrophobic region, which is distinct from the central hydrophobic region encompassing residues 17-21. Analysis of the complete amyloid beta (1-40) sequence reveals that residues 29-40 constitute the terminal portion following the flexible loop region. The full-length amyloid beta (1-40) sequence is: aspartic acid-alanine-glutamic acid-phenylalanine-arginine-histidine-aspartic acid-serine-glycine-tyrosine-glutamic acid-valine-histidine-histidine-glutamine-lysine-leucine-valine-phenylalanine-phenylalanine-alanine-glutamic acid-aspartic acid-valine-glycine-serine-asparagine-lysine-glycine-alanine-isoleucine-isoleucine-glycine-leucine-methionine-valine-glycine-glycine-valine-valine.

Structural analysis indicates that this C-terminal fragment contains four strategically positioned glycine residues at positions 29, 33, 37, and the terminal residue, which contribute significantly to the conformational flexibility of this region. The presence of hydrophobic residues including isoleucine, leucine, methionine, and valine creates a hydrophobic core that facilitates intermolecular interactions and amyloid fibril formation. Research has demonstrated that C-terminal fragments of the amyloid beta peptide, including the (29-40) segment, possess physical and chemical properties related to those of fusion peptides of viral proteins and can induce fusion of liposomes in vitro.

| Property | Value |

|---|---|

| Amino Acid Sequence | Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val |

| Molecular Weight | 1085.4 g/mol |

| Molecular Formula | C₄₉H₈₈N₁₂O₁₃S |

| Number of Residues | 12 |

| Position in Full-Length Peptide | Residues 29-40 |

| Hydrophobic Character | High |

Comparative Structural Features Across Amyloid beta Isoforms (1-40 vs. 1-42 vs. 29-40)

Comparative analysis of amyloid beta isoforms reveals significant structural differences between the full-length peptides and the C-terminal fragment. The amyloid beta (1-40) peptide consists of 40 amino acid residues with a molecular weight of 4330 grams per mole and molecular formula C₁₉₄H₂₉₅N₅₃O₅₈S. In contrast, amyloid beta (1-42) contains 42 residues with a molecular weight of 4514 grams per mole and molecular formula C₂₀₃H₃₁₁N₅₅O₆₀S. The amyloid beta-Protein (29-40) fragment represents approximately 30% of the full-length amyloid beta (1-40) sequence while containing all the essential hydrophobic elements of the C-terminal region.

Structural characterization studies have revealed that amyloid beta (1-42) demonstrates enhanced aggregation propensity compared to amyloid beta (1-40), primarily due to the two additional C-terminal residues isoleucine and alanine. These additional residues in amyloid beta (1-42) facilitate more stable intermolecular beta-sheet formation and accelerate the oligomerization process. Research using replica-exchange molecular dynamics simulations has shown that amyloid beta (1-42) forms more stable intermolecular beta-sheets compared to amyloid beta (1-40), with the probability of forming longer beta-strands being significantly higher in the 42-residue variant.

The amyloid beta-Protein (29-40) fragment exhibits unique conformational properties that distinguish it from the full-length peptides. Molecular dynamics studies have identified that this C-terminal segment demonstrates inherent helical propensity when isolated from the full-length sequence. Specifically, replica-exchange molecular dynamics simulations of amyloid beta (29-40) have revealed stable helical structures not present in longer fragments, suggesting that the removal of N-terminal residues, particularly lysine at position 28, significantly alters the conformational ensemble of the C-terminal region.

| Isoform | Length | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Amyloid beta (1-40) | 40 residues | 4330 | Full-length peptide with moderate aggregation propensity |

| Amyloid beta (1-42) | 42 residues | 4514 | Enhanced aggregation due to additional C-terminal residues |

| Amyloid beta-Protein (29-40) | 12 residues | 1085.4 | C-terminal fragment with unique helical propensity |

Experimental evidence indicates that the conformational flexibility and aggregation behavior of these isoforms are significantly influenced by environmental factors and sequence context. The amyloid beta-Protein (29-40) fragment has been shown to play a critical role in amyloid-apolipoprotein E interactions and may serve a protective function against the formation of amyloid beta aggregates and their interactions with cellular membranes. This suggests that the structural properties of this C-terminal fragment are essential for understanding the broader mechanisms of amyloid beta aggregation and toxicity.

Conformational Dynamics Revealed Through Replica-Exchange Molecular Dynamics

Replica-exchange molecular dynamics simulations have provided comprehensive insights into the conformational dynamics of amyloid beta-Protein (29-40) and related peptides. These advanced computational methods have revealed that the C-terminal fragment exhibits remarkable conformational flexibility with distinct preferences for specific secondary structures under different conditions. Studies employing temperatures ranging from 270 to 615 Kelvin have demonstrated that amyloid beta peptides, including the (29-40) fragment, frequently adopt compact conformations with significant alpha-helix and 3₁₀-helix content, particularly in the presence of metal coordination.

Extensive replica-exchange molecular dynamics simulations totaling 850 nanoseconds have identified four critical glycine residues (positions 25, 29, 33, and 37) as essential for beta-sheet formation in amyloid beta peptides. In the context of the amyloid beta-Protein (29-40) fragment, the glycine residues at positions 29, 33, and 37 play pivotal roles in determining the conformational ensemble. These residues, which normally destabilize helical structures, are paradoxically essential for beta-sheet formation in aqueous solution. When these glycine residues are substituted with alanine residues, the stability of helical structures increases significantly, and beta-sheet formation is substantially reduced.

Conformational analysis using replica-exchange molecular dynamics has revealed that the isolated amyloid beta-Protein (29-40) fragment exhibits unique structural properties compared to its behavior within the full-length peptide context. Simulations have shown that this C-terminal segment can adopt stable helical conformations when separated from the influence of upstream residues, particularly lysine at position 28. The presence of lysine 28 in longer fragments produces the strongest impact on C-terminal helix structure, and its removal results in a major conformational switch that stabilizes helical conformations in the amyloid beta-Protein (29-40) region.

| Simulation Parameter | Value | Observation |

|---|---|---|

| Temperature Range | 270-615 K | Enhanced conformational sampling |

| Total Simulation Time | 850 ns | Complete conformational transitions observed |

| Critical Glycine Positions | 29, 33, 37 | Essential for beta-sheet formation |

| Helical Propensity | High (when isolated) | Unique to C-terminal fragment |

| Conformational Flexibility | Very High | Multiple stable states accessible |

Advanced replica-exchange molecular dynamics studies have demonstrated that the amyloid beta-Protein (29-40) fragment participates in complex intermolecular interactions that are crucial for amyloid aggregation processes. Simulations of peptide dimerization have revealed that C-terminal regions, including the (29-40) segment, form antiparallel beta-sheet configurations with specific contact patterns between residues 31-36 of different peptide chains. The free energy of binding between peptide chains has been calculated as -93.56 ± 6.341 kilojoules per mole, indicating stable intermolecular associations.

Recent computational studies have also explored the conformational dynamics of amyloid beta-Protein (29-40) in membrane environments using replica-exchange molecular dynamics simulations. These investigations have revealed that the peptide exhibits distinct conformational preferences when interacting with lipid bilayers, with statistical coil structures predominating near membrane headgroups while beta-structures account for approximately 40% of the conformational ensemble. The binding free energy between the C-terminal fragment and membrane systems reaches -70 kilocalories per mole, suggesting strong membrane-peptide interactions that may be relevant for understanding amyloid toxicity mechanisms.

Properties

Molecular Weight |

1085.4 |

|---|---|

sequence |

GAIIGLMVGGVV |

Origin of Product |

United States |

Preparation Methods

HFIP-Treated Peptide Stock Preparation

A widely used initial step is treating the lyophilized peptide with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to disaggregate pre-existing aggregates and obtain a monomeric peptide stock:

- Add HFIP directly to the vial containing lyophilized Amyloid beta-Protein (29-40) using a Hamilton syringe (e.g., 2.217 mL HFIP per 10 mg peptide).

- Dissolve completely at room temperature (RT) for at least 30 minutes.

- Remove HFIP by evaporation under a fume hood, often using a SpeedVac or nitrogen stream, to yield a thin peptide film.

- Store peptide films desiccated at -20°C until use.

This HFIP treatment ensures the peptide starts in a monomeric, disaggregated state, critical for reproducible aggregation studies.

Preparation of Monomeric Peptide Solutions

- Dissolve the HFIP-treated peptide film in dimethylsulfoxide (DMSO) to achieve a high concentration stock (e.g., 5 mM).

- Dilute immediately into cold aqueous buffers such as phenol-free F-12 media or phosphate-buffered saline (PBS) to a working concentration (e.g., 100 μM).

- Use sterile technique and keep solutions on ice to minimize premature aggregation.

This method yields unaggregated or low-aggregation monomeric peptide suitable for further controlled aggregation experiments.

Oligomeric Amyloid Beta Preparation

- Start with a freshly prepared 5 mM DMSO stock of Amyloid beta-Protein (29-40).

- Dilute into cold phenol-free F-12 cell culture media or PBS to 100 μM final concentration.

- Vortex briefly (15 seconds) and incubate at 4°C for 24 hours.

- This incubation promotes oligomer formation, which can be confirmed by atomic force microscopy (AFM) or other biophysical methods.

Oligomeric forms are considered particularly neurotoxic and relevant to Alzheimer's disease pathology.

Fibrillar Amyloid Beta Preparation

- Begin with a 5 mM DMSO stock solution.

- Dilute into 10 mM HCl to 100 μM final concentration.

- Vortex briefly and incubate at 37°C for 24 hours.

- This promotes fibril formation, which can be characterized by AFM or Thioflavin T (ThT) fluorescence assays.

Fibrillar aggregates represent mature amyloid plaques observed in vivo.

Alternative Disaggregation and Film Formation Protocols

An alternative method involves initial disaggregation in trifluoroacetic acid (TFA):

- Suspend lyophilized peptide in 1 mL TFA.

- Sonicate for 10 minutes at 25°C.

- Dry under nitrogen to form a thin film.

- Redissolve in HFIP and incubate at 37°C for 1 hour.

- Repeat HFIP treatment and dry under nitrogen.

- Final drying under vacuum completes film preparation.

This protocol ensures removal of residual TFA and thorough disaggregation, improving reproducibility in aggregation assays.

Comparative Analysis of Preparation Protocols

Both methods aim to produce monomeric peptide stocks free of pre-aggregates but differ in initial disaggregation rigor and solvent handling.

Research Findings on Preparation Impact

- Studies show that the initial preparation method strongly influences aggregation kinetics and polymorphism of Amyloid beta-Protein (29-40).

- Thioflavin T assays and AFM imaging reveal differences in lag phase duration and aggregate morphology depending on whether HFIP or TFA protocols are used.

- The hydrophobic C-terminal region (residues 29-40) plays a critical role in aggregation propensity, and preparation methods that preserve monomeric states enable detailed structural studies by NMR and molecular dynamics simulations.

- Proper preparation protocols are essential to reproducibly generate oligomeric or fibrillar species for biochemical and therapeutic research.

Summary Table of Preparation Conditions and Outcomes

| Preparation Type | Solvent(s) Used | Concentration (Stock) | Dilution Buffer | Incubation Temp & Time | Resulting Aggregate Type | Key Notes |

|---|---|---|---|---|---|---|

| HFIP-treated stock | HFIP | 1 mM (initial) | DMSO (5 mM stock) | RT, 30 min (HFIP) | Monomeric peptide film | Critical for disaggregation |

| Monomeric solution | DMSO | 5 mM | Phenol-free F-12 or PBS | On ice, immediate use | Monomers | Minimize aggregation |

| Oligomer preparation | DMSO + F-12 media or PBS | 5 mM stock diluted to 100 μM | F-12 media or PBS | 4°C, 24 h | Oligomers | Neurotoxic species |

| Fibrillar preparation | DMSO + 10 mM HCl | 5 mM stock diluted to 100 μM | 10 mM HCl | 37°C, 24 h | Fibrils | Mature amyloid fibrils |

| TFA + HFIP film method | TFA, then HFIP | Film formation | DMSO or buffer | 37°C, 1 h (HFIP step) | Monomeric film | Enhanced disaggregation |

Chemical Reactions Analysis

Types of Reactions

Amyloid beta-Protein (29-40) can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.

Aggregation: The peptide can self-assemble into beta-sheet-rich fibrils, a process that is central to its role in Alzheimer’s disease.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents such as dithiothreitol or beta-mercaptoethanol are commonly employed.

Aggregation: This process can be induced by incubating the peptide at physiological pH and temperature.

Major Products Formed

Oxidation: Disulfide-linked dimers or higher-order oligomers.

Reduction: Monomeric peptide with free thiol groups.

Aggregation: Amyloid fibrils and plaques.

Scientific Research Applications

Diagnostic Applications

1.1 Biomarker for Alzheimer's Disease

The Aβ (42)/(40) ratio in plasma has been identified as a reliable biomarker for predicting amyloid deposition in the brain, which is a hallmark of Alzheimer's disease. Studies have shown that lower ratios correlate with higher cortical amyloid burden as measured by PET imaging . This suggests that Aβ (29-40), as part of the broader Aβ peptide family, could be instrumental in developing diagnostic tests for early detection of AD.

1.2 Plasma Testing

Recent research indicates that measuring the total Aβ (42)/(40) ratio at multiple time points can effectively differentiate between individuals with and without amyloid pathology. This approach enhances the screening process for clinical trials targeting cognitively healthy individuals at risk for AD .

Therapeutic Applications

2.1 Targeted Drug Development

Aβ (29-40) is being studied for its potential role in targeted therapies aimed at reducing amyloid plaque formation in the brain. The compound MDL 28170 has been shown to preferentially inhibit the production of Aβ (40) while having a lesser effect on Aβ (42), suggesting that selective inhibition could reduce neurotoxic effects associated with amyloid accumulation .

2.2 Monoclonal Antibodies

Recent advancements in monoclonal antibody therapies, such as aducanumab and lecanemab, target aggregated forms of Aβ to reduce plaque levels in patients with early AD. These therapies highlight the importance of specific Aβ fragments, including Aβ (29-40), in therapeutic strategies aimed at modifying disease progression .

Research Insights and Case Studies

3.1 Oligomeric Forms and Toxicity

Research has demonstrated that oligomeric forms of Aβ, including fragments like Aβ (29-40), are neurotoxic and may drive early pathological changes in AD. In transgenic mouse models, it has been observed that these oligomers can disrupt synaptic function and promote neurofibrillary tangles, which are critical features of AD pathology .

3.2 In Vivo Studies

Studies utilizing transgenic mice have shown that interventions targeting Aβ deposition can reverse amyloid accumulation, suggesting that pharmacological manipulation of specific Aβ fragments could be a viable therapeutic strategy .

Summary of Findings

The following table summarizes key findings regarding the applications of Amyloid beta-protein (29-40):

Mechanism of Action

The amyloid beta-protein(29-40) exerts its effects primarily through its ability to aggregate into beta-sheet-rich fibrils. These fibrils can disrupt cellular function by:

Interacting with cell membranes: Leading to membrane disruption and cell death.

Binding to receptors: Such as the alpha7 nicotinic acetylcholine receptor, which can lead to neurotoxicity.

Inducing oxidative stress: Through the generation of reactive oxygen species

Comparison with Similar Compounds

Structural and Sequence Features

The Aβ(29-40) fragment overlaps with regions of other Aβ peptides implicated in aggregation and cytotoxicity. Key comparisons include:

Key Observations :

Aggregation Kinetics and Oligomer Formation

- Aβ(29-40) : Exhibits rapid self-assembly into β-sheet-rich fibrils due to its hydrophobic core. However, its aggregation is slower than Aβ(1-42), which contains the additional C-terminal residues Ile41 and Ala42 that enhance cross-β structure stability .

- Aβ(1-40) : Forms polymorphic fibrils and soluble oligomers, with aggregation modulated by pH and ionic strength .

- Aβ(22-35) : Generates toxic oligomers but lacks the full C-terminal domain required for extensive fibril formation .

Experimental Data :

Mechanistic Insights :

- Aβ(29-40)’s Met35 residue may contribute to redox activity and lipid peroxidation, akin to full-length Aβ .

Q & A

Advanced Research Question

- Replica exchange molecular dynamics (REMD) : Explores free-energy landscapes of folding and oligomerization .

- Coarse-grained models : Identify aggregation-prone regions (e.g., residues 31–35) and interactions with lipid membranes .

- Docking simulations : Predict how Aβ(29-40) disrupts membrane integrity via hydrophobic interactions, analogous to viral fusion peptides .

Experimental validation with NMR or circular dichroism is essential to verify computational predictions .

What role does Aβ(29-40) play in membrane disruption, and how is this studied experimentally?

Basic Research Question

Aβ(29-40) shares physicochemical properties with viral fusion peptides, inducing liposome fusion and membrane permeability. Methods include:

- Lipid bilayer assays : Measure conductance changes using planar lipid membranes .

- Fluorescence dye leakage : Quantify membrane disruption in vesicles loaded with self-quenching dyes (e.g., calcein) .

- Solid-state NMR : Maps residue-specific interactions between Aβ(29-40) and lipid headgroups .

What challenges arise in detecting transient oligomers of Aβ(29-40), and how are they addressed?

Advanced Research Question

Transient oligomers are difficult to capture due to their short-lived nature. Solutions include:

- Time-resolved techniques : Stopped-flow fluorescence coupled with thioflavin T (ThT) to monitor early aggregation .

- Crosslinking : Stabilize oligomers with glutaraldehyde or bis(sulfosuccinimidyl)suberate (BS3) before analysis via SDS-PAGE or native PAGE .

- Single-molecule fluorescence : Track oligomer formation in real time using total internal reflection fluorescence (TIRF) microscopy .

How does Aβ(29-40) compare to other C-terminal fragments (e.g., Aβ25-35) in neurotoxic and aggregation profiles?

Advanced Research Question

- Aβ25-35 : Lacks residues 36–40 but retains neurotoxicity via oxidative stress pathways. It aggregates faster than Aβ(29-40) due to a central hydrophobic cluster (LVFFA) .

- Aβ31-35 : Shortest neurotoxic fragment, inducing caspase-3 activation in neurons .

- Aβ(29-40) : Exhibits intermediate toxicity, with membrane-disruptive effects dominating over direct apoptotic signaling . Comparative studies require standardized toxicity assays (e.g., MTT, LDH release) across cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.